1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Overview
Description
This compound is an amine, which means it contains a nitrogen atom. It also contains a sulfonyl group (-SO2-) and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the sulfonyl group, and the 1-ethyl-1H-pyrazol-4-yl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .Scientific Research Applications
Anticancer Activity
A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. The compounds exhibited strong anticancer potential, with certain derivatives showing low IC50 values, indicating their effectiveness relative to doxorubicin, a standard anticancer drug (Rehman et al., 2018).
Ligand Synthesis
Facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands was achieved through reactions involving pyrazoles with various alkylating agents in a superbasic medium. This work contributed to the development of new ligands for potential applications in coordination chemistry (Potapov et al., 2007).
CNS Disorders
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines identified potent and selective 5-HT7 receptor antagonists, indicating their potential for treating central nervous system (CNS) disorders. The findings support the development of multifunctional agents targeting complex diseases through a polypharmacological approach (Canale et al., 2016).
Alzheimer’s Disease
New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease (Rehman et al., 2018).
Molecular Structure Investigation
Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties explored their molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. This study provides insights into the intermolecular interactions and electronic properties of these compounds, contributing to the design of novel molecules with specific characteristics (Shawish et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPWUPUFAAFZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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